4-Ethoxycinnamic Acid

Description

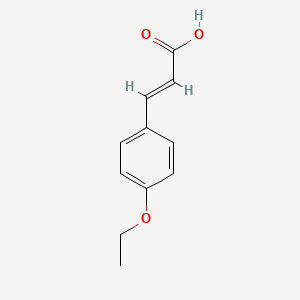

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Properties, Structure, and Synthesis

A Note to the Researcher: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of available research. While the structurally similar 4-methoxycinnamic acid is extensively documented, detailed experimental data and in-depth literature on 4-ethoxycinnamic acid are notably scarce. This guide has been compiled based on the limited available information and draws upon established principles of organic chemistry and reasoned comparisons with its methoxy analog to provide a foundational understanding for researchers, scientists, and drug development professionals. All comparative data is explicitly noted to ensure scientific integrity.

Introduction and Overview

This compound is an organic compound belonging to the cinnamic acid family. These compounds are characterized by a phenyl group attached to an acrylic acid moiety. The "4-ethoxy" designation specifies an ethoxy group (-OCH₂CH₃) substituted at the para-position of the phenyl ring. Cinnamic acid derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.

While specific applications for this compound are not widely reported, its structural similarity to other alkoxycinnamic acids, such as 4-methoxycinnamic acid, suggests potential applications in areas like:

-

UV Filtering: Alkoxycinnamic acid esters are known for their ability to absorb UV radiation, making them common ingredients in sunscreens and other cosmetic formulations.

-

Pharmaceutical Intermediates: The carboxylic acid and alkene functionalities provide reactive sites for further chemical modifications, positioning it as a potential building block for more complex active pharmaceutical ingredients (APIs).

-

Antioxidant and Anti-inflammatory Research: Phenolic compounds, including derivatives of cinnamic acid, are often investigated for their potential antioxidant and anti-inflammatory properties.

This guide will provide a detailed overview of the known chemical properties, structure, and synthesis of this compound, while also highlighting areas where further research is needed.

Chemical Structure and Properties

The fundamental structure of this compound is a testament to its potential for diverse chemical interactions. The molecule can be conceptually divided into three key functional regions: the ethoxy-substituted phenyl ring, the acrylic acid moiety, and the conjugated system that links them.

Molecular Structure

The IUPAC name for this compound is (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid. The (E)-isomer (trans) is generally the more stable and common form due to reduced steric hindrance compared to the (Z)-isomer (cis).

Diagram: Chemical Structure of this compound

Caption: Chemical structure of (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid.

Physicochemical Properties

| Property | This compound (Estimated/Predicted) | 4-Methoxycinnamic Acid (Experimental) | Reference/Note |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ | |

| Molecular Weight | 192.21 g/mol | 178.18 g/mol | [1][2] |

| Appearance | Likely a white to off-white crystalline solid | White to off-white crystalline solid | Based on the appearance of similar cinnamic acid derivatives.[3] |

| Melting Point | Predicted to be slightly lower than 4-methoxycinnamic acid due to the larger, more flexible ethoxy group. | 170-173 °C | The larger ethoxy group may disrupt crystal lattice packing, leading to a lower melting point.[2] |

| Boiling Point | Higher than 4-methoxycinnamic acid | ~317 °C (decomposes) | Increased molecular weight generally leads to a higher boiling point. |

| Solubility | Expected to have low solubility in water, soluble in organic solvents like ethanol, methanol, and DMSO. | Low solubility in water, soluble in methanol and DMSO. | The longer alkyl chain of the ethoxy group may slightly decrease water solubility and increase solubility in nonpolar organic solvents compared to the methoxy analog.[4][5] |

| pKa | Predicted to be around 4.5 | ~4.54 | The electronic effect of the 4-alkoxy group on the acidity of the carboxylic acid is expected to be very similar for both methoxy and ethoxy substituents. |

Spectral Data

No publicly available, verified spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound could be located. However, a predictive analysis based on its structure allows for the estimation of key spectral features.

-

¹H NMR: Expected signals would include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.

-

Two doublets in the aromatic region for the para-substituted phenyl ring protons.

-

Two doublets in the vinylic region with a large coupling constant (~16 Hz) characteristic of a trans-alkene.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR: Key signals would include:

-

Two distinct carbons for the ethoxy group.

-

Four signals for the aromatic carbons (due to symmetry).

-

Two signals for the alkene carbons.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

-

IR Spectroscopy: Characteristic absorption bands would be expected for:

-

O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).

-

C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹).

-

C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹).

-

C-O stretching of the ether linkage (~1250 cm⁻¹).

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 192. Common fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and cleavage of the acrylic side chain.

Synthesis and Reactivity

The synthesis of this compound typically follows established methods for the preparation of cinnamic acids, most notably the Knoevenagel condensation.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. For the synthesis of this compound, the precursors are 4-ethoxybenzaldehyde and malonic acid. The reaction is typically base-catalyzed. A study on the "Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid" suggests that this reaction is a viable synthetic route.

Diagram: Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.

Experimental Protocol (Generalized)

The following is a generalized protocol based on the synthesis of similar cinnamic acids. Note: This protocol should be optimized for the specific synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethoxybenzaldehyde (1.0 eq), malonic acid (~2.5 eq), and a catalytic amount of β-alanine (~0.1 eq).

-

Solvent Addition: Add pyridine as the solvent and base.

-

Heating: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture. This protonates the carboxylate and causes the product to precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the solid product thoroughly.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Applications in Research and Development

While specific, large-scale applications of this compound are not well-documented, its structure provides a strong basis for its use in several research and development areas.

Precursor for UV-Absorbing Esters

The primary utility of related alkoxycinnamic acids is in the synthesis of their esters, which are widely used as UV filters. For example, 2-ethylhexyl 4-methoxycinnamate is a common ingredient in sunscreens. It is highly probable that esters of this compound would exhibit similar UV-absorbing properties, making this a key area for potential application and research. The synthesis would involve a standard esterification reaction, such as a Fischer esterification with the desired alcohol under acidic conditions.

Building Block in Medicinal Chemistry

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, including:

-

Amidation: Reaction with amines to form amides, a common linkage in many pharmaceutical compounds.

-

Reduction: Reduction of the carboxylic acid to an alcohol.

-

Halogenation: Conversion of the carboxylic acid to an acyl halide, a more reactive intermediate for further synthesis.

These reactions allow for the incorporation of the 4-ethoxyphenylpropenoyl scaffold into larger, more complex molecules with potential biological activity.

Safety and Handling

General Safety Precautions (based on 4-methoxycinnamic acid):

-

Hazard Classification: Likely to be classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[3][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

Conclusion and Future Outlook

This compound represents a potentially valuable but currently under-researched chemical entity. Its structural analogy to well-characterized cinnamic acid derivatives suggests a high potential for applications in cosmetics, pharmaceuticals, and materials science. The clear scarcity of comprehensive data on its physicochemical properties, spectral characteristics, and biological activity highlights a significant opportunity for further academic and industrial research.

Future investigations should focus on:

-

The development and optimization of scalable, green synthesis routes.

-

A thorough characterization of its physical and spectral properties.

-

Evaluation of the UV-absorbing properties of its various esters.

-

Screening for biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in novel technologies and therapeutics.

References

- 1. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]

- 6. 4-METHOXYCINNAMIC ACID 2-ETHYLHEXYL ESTER(83834-59-7) 1H NMR [m.chemicalbook.com]

4-Ethoxycinnamic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Cinnamic Acid Derivatives in Research

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. Their versatile chemical structure, characterized by a phenyl group attached to an acrylic acid moiety, allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of physicochemical and biological properties. While extensive research has been conducted on analogs such as 4-methoxycinnamic acid, the subject of this guide, 4-ethoxycinnamic acid, represents a more novel area of exploration.

This technical guide aims to provide a comprehensive overview of this compound, focusing on its fundamental chemical properties, synthesis, and potential applications for researchers and professionals in drug development. By presenting a detailed analysis of this specific derivative, we intend to equip scientists with the foundational knowledge required to explore its potential in their respective fields of study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties dictate its solubility, stability, and interaction with biological systems.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 24393-56-6 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 195-198 °C | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

The replacement of the methoxy group with an ethoxy group in the para position of the phenyl ring subtly alters the molecule's lipophilicity and steric hindrance, which can have significant implications for its biological activity and formulation characteristics.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

-

4-Ethoxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxybenzaldehyde and malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to acidify the mixture, which will precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Causality in Experimental Choices:

-

Pyridine: Serves as both a solvent to dissolve the reactants and a base to facilitate the deprotonation of malonic acid.

-

Piperidine: A stronger base than pyridine, it acts as a more effective catalyst to initiate the condensation reaction.

-

Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.

-

Recrystallization: This purification technique is crucial for removing unreacted starting materials and byproducts, yielding a product of high purity.

Synthesis Workflow Diagram:

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While the body of research specifically focused on this compound is still developing, the known biological activities of its analogs provide a strong basis for its potential applications.

Areas of Investigation:

-

Antimicrobial Activity: Cinnamic acid derivatives have demonstrated efficacy against a range of bacteria and fungi. The ethoxy modification may influence the compound's ability to penetrate microbial cell membranes.

-

Antioxidant Properties: The phenolic structure of this compound suggests potential antioxidant activity, which is a key therapeutic target in many diseases associated with oxidative stress.

-

Enzyme Inhibition: The structural similarity to natural enzyme substrates makes it a candidate for the development of inhibitors for enzymes involved in disease pathways.

-

Precursor for Novel Compounds: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.

Logical Relationship Diagram for Research Applications:

Caption: Potential research applications stemming from the structure of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, derivative of cinnamic acid. Its unique physicochemical properties, stemming from the ethoxy substitution, warrant further investigation into its biological activities. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling researchers to access this compound for their studies. Future research should focus on a comprehensive evaluation of its antimicrobial, antioxidant, and enzyme inhibitory potential, which could pave the way for its development as a novel therapeutic agent or a valuable tool in drug discovery.

An In-depth Technical Guide to the Natural Occurrence of Cinnamic Acid Derivatives and the Synthetic Nature of 4-Ethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 4-Ethoxycinnamic acid is a significant molecule in synthetic chemistry and drug development, extensive database searches and a review of the phytochemical literature confirm that it is not a known naturally occurring compound . Its structure, containing an ethoxy (-O-CH₂CH₃) group, is rare in the vast repertoire of plant secondary metabolites, where methoxy (-O-CH₃) groups are far more common. This guide, therefore, clarifies this critical distinction and provides an in-depth exploration of the natural world from which the precursors to this compound originate. We will delve into the biosynthesis and widespread natural occurrence of its parent compound, p-Coumaric acid (4-hydroxycinnamic acid), and its closely related, naturally abundant analogs. Furthermore, this guide will bridge the gap between the natural and the synthetic by detailing the straightforward chemical conversion of the natural precursor into this compound, and will discuss the analytical methodologies pertinent to both the natural precursors and their synthetic derivatives.

Part 1: The Phenylpropanoid Pathway: Nature's Synthesis of Cinnamic Acid Scaffolds

Cinnamic acids are a class of organic acids that are ubiquitous in the plant kingdom, forming the backbone of a vast array of secondary metabolites.[1][2] These compounds are vital for plant growth, defense, and reproduction.[1][2] The biosynthesis of these molecules occurs through the phenylpropanoid pathway, a complex network of enzymatic reactions that begins with the aromatic amino acid L-phenylalanine.[3][4]

Core Biosynthesis of p-Coumaric Acid

The direct natural precursor to synthetic this compound is p-Coumaric acid. It is a pivotal intermediate in the phenylpropanoid pathway, leading to the formation of flavonoids, stilbenes, and lignans.[3][4] There are two primary biosynthetic routes to p-Coumaric acid:

-

The Phenylalanine Route: This is the most common pathway in plants.[3][4]

-

The Tyrosine Route: A more direct route found in some microorganisms and plants.[3][5]

Naturally Occurring Derivatives of Cinnamic Acid

While this compound is absent, nature produces a stunning variety of other cinnamic acid derivatives, primarily through hydroxylation and methoxylation of the phenyl ring. These modifications are enzymatically controlled and lead to compounds with diverse biological activities.

| Compound Name | Structure | Natural Sources | Key Biological Activities |

| p-Coumaric Acid | 4-hydroxycinnamic acid | Ubiquitous in plants, found in peanuts, coffee, cereals.[3][7] | Antioxidant, anti-inflammatory, antimicrobial.[1][3] |

| Caffeic Acid | 3,4-dihydroxycinnamic acid | Coffee, fruits, vegetables.[2] | Antioxidant, anti-inflammatory, anticancer.[2] |

| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Grains (rice, wheat, oats), coffee, fruits.[8] | Antioxidant, UV-protectant, neuroprotective.[8] |

| Sinapic Acid | 4-hydroxy-3,5-dimethoxycinnamic acid | Spices, citrus fruits, rapeseed oil.[1] | Antioxidant, antimicrobial, anti-inflammatory.[1] |

| 4-Methoxycinnamic acid | 4-methoxycinnamic acid | Found in various plants including Scrophularia buergeriana and Anigozanthos preissii.[9][10][11] | Antifungal, anti-inflammatory, neuroprotective.[12] |

It is noteworthy that 4-Methoxycinnamic acid is a naturally occurring isomer of the compound of interest, highlighting nature's preference for methylation over ethoxylation in this context.

Part 2: From Natural Precursor to Synthetic Derivative: The Synthesis of this compound

The absence of this compound in nature is contrasted by its straightforward synthesis from its naturally abundant precursor, p-Coumaric acid. This transformation is a classic example of the Williamson ether synthesis.

The Williamson Ether Synthesis Protocol

This reaction involves the deprotonation of the hydroxyl group on p-Coumaric acid to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), forming the ether linkage.

Step-by-Step Methodology:

-

Dissolution: Dissolve p-Coumaric acid in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base will deprotonate the phenolic hydroxyl group, forming the potassium or sodium salt of p-Coumaric acid. This step is often accompanied by stirring and may be performed at room temperature or with gentle heating.

-

Alkylation: Introduce an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), to the reaction mixture. The phenoxide ion will attack the electrophilic carbon of the ethyl group, displacing the halide and forming the ethoxy bond.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the mixture is typically filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Part 3: Derivatives, Applications, and Biological Significance

While this compound itself is not natural, its synthesis opens the door to a wide range of derivatives with significant potential in drug development and other industries.

Synthetic Derivatives and Their Applications

The primary application of this compound is as a chemical intermediate.[13] Its derivatives have been investigated for a variety of pharmacological activities, including:

-

Anticancer: Cinnamic acid derivatives have shown therapeutic effects against various cancers.[14]

-

Antidiabetic: Some derivatives can stimulate insulin secretion and improve glucose uptake.[14]

-

Antimicrobial and Antifungal: The cinnamic acid scaffold is known to disrupt microbial cell membranes and inhibit biofilm formation.[14]

-

Anti-inflammatory: These compounds can inhibit key inflammatory signaling pathways.[14]

A prominent commercial derivative is Octyl methoxycinnamate (OMC), a widely used UV filter in sunscreens, which is synthesized from 4-methoxycinnamic acid.[15] Similar esterification of this compound can produce analogous UV-protective agents.

Part 4: Analytical Methodologies

The analysis and characterization of cinnamic acids, both natural and synthetic, are crucial for research and quality control. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common and powerful technique.

HPLC-Based Analysis of Cinnamic Acids

Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds (like the ethoxy and methoxy derivatives) will have longer retention times than more polar compounds (like the hydroxylated precursors).

Typical Protocol for Analysis:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is standard.[16]

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (often with a small amount of acid like formic or acetic acid to ensure the carboxylic acids are protonated) and gradually increasing the proportion of an organic solvent like methanol or acetonitrile.[16][18][19]

-

Detection:

-

Diode Array Detector (DAD) or UV Detector: Cinnamic acids have a strong UV absorbance around 280-320 nm due to their conjugated system.[16] This is excellent for quantification.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides structural information and allows for highly sensitive and selective quantification, especially in complex matrices like biological samples.[17][20] Tandem MS (MS/MS) can be used for definitive identification based on fragmentation patterns.[17]

-

-

Table: Typical Chromatographic Parameters

| Parameter | Typical Setting | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and separation for moderately nonpolar analytes like cinnamic acids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of the carboxylic acid group, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compounds from the C18 column. |

| Gradient | 10-90% B over 20-30 min | Allows for the separation of compounds with a range of polarities, from the more polar hydroxylated to the less polar ethoxy/methoxy derivatives. |

| Detection Wavelength | ~310 nm | Corresponds to the λmax for many cinnamic acid derivatives, providing high sensitivity. |

Conclusion and Future Outlook

The study of this compound provides a fascinating case study at the intersection of natural product chemistry and synthetic drug development. While this specific compound is a product of the laboratory, its core structure is deeply rooted in the ubiquitous phenylpropanoid pathway of the plant kingdom. Understanding the natural biosynthesis of its precursor, p-Coumaric acid, and the vast array of naturally occurring cinnamic acid derivatives provides crucial context for researchers. The ability to easily synthesize this compound from a renewable, plant-derived starting material underscores the power of chemistry to modify natural scaffolds for targeted applications. Future research will likely continue to explore the pharmacological potential of novel synthetic derivatives, leveraging the cinnamic acid backbone as a privileged structure for the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 17. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Structural Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a valuable organic compound utilized in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, characterized by a para-substituted ethoxy group on the phenyl ring conjugated with an acrylic acid moiety, imparts specific physicochemical properties that are of interest in drug design and materials science. Accurate structural confirmation and purity assessment are paramount for its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the principles of data acquisition and the logic behind spectral interpretation.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is unequivocally established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.

// Define the molecule's atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.4!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="0,1.4!"]; O1 [label="O", pos="3.6,2.1!"]; C7 [label="CH2", pos="4.8,1.4!"]; C8 [label="CH3", pos="6.0,2.1!"]; C9 [label="C", pos="-1.2,-0.7!"]; H1 [label="H", pos="-2.0,-0.2!"]; C10 [label="C", pos="-2.4,0!"]; H2 [label="H", pos="-2.4,0.8!"]; C11 [label="C", pos="-3.6,-0.7!"]; O2 [label="O", pos="-3.6,-1.8!"]; O3 [label="O", pos="-4.8,0!"]; H3 [label="H", pos="-5.6,0!"];

// Aromatic ring hydrogens H_C2 [label="H", pos="1.2,-1.5!"]; H_C3 [label="H", pos="3.2,0!"]; H_C5 [label="H", pos="1.2,2.9!"]; H_C6 [label="H", pos="-0.8,1.9!"];

// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O1; O1 -- C7; C7 -- C8; C1 -- C9; C9 -- H1; C9 -- C10; C10 -- H2; C10 -- C11; C11 -- O2; C11 -- O3; O3 -- H3;

// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C10; C11 -- O2 [len=1.5];

}

Caption: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the stereochemistry of the alkene.

Experimental Protocol: NMR Spectroscopy

Rationale for Experimental Choices: The selection of a suitable deuterated solvent is critical to avoid interfering signals from the solvent itself. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for cinnamic acid derivatives due to their ability to dissolve the compound and their distinct chemical shift ranges. Tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift measurements. A moderate sample concentration of 5-10 mg in 0.6-0.8 mL of solvent is generally sufficient for obtaining high-quality spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

¹H NMR Data and Interpretation

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~7.7 | Doublet | 1H | Ar-CH= |

| ~7.5 | Doublet | 2H | Ar-H (ortho to acrylic) |

| ~6.9 | Doublet | 2H | Ar-H (meta to acrylic) |

| ~6.3 | Doublet | 1H | =CH-COOH |

| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (around 12.5 ppm) due to the acidic nature of the proton and hydrogen bonding.

-

Alkene Protons (-CH=CH-): Two doublets are expected for the vinyl protons. The trans-stereochemistry results in a large coupling constant (J ≈ 16 Hz). The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) appears further downfield (~7.7 ppm) compared to the proton adjacent to the carbonyl group (=CH-COOH) at ~6.3 ppm.

-

Aromatic Protons (Ar-H): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating ethoxy group are shielded relative to the protons ortho to the electron-withdrawing acrylic acid group.

-

Ethoxy Group Protons (-O-CH₂-CH₃): The methylene protons (-O-CH₂-) are expected to appear as a quartet around 4.1 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, coupled to the methylene protons.

¹³C NMR Data and Interpretation

Similar to the ¹H NMR data, a publicly available, peer-reviewed ¹³C NMR spectrum for this compound is not readily found. The following are the expected chemical shifts based on known substituent effects and data from analogous compounds.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~160 | Ar-C-O |

| ~145 | Ar-CH= |

| ~130 | Ar-CH (ortho to acrylic) |

| ~127 | Ar-C (ipso to acrylic) |

| ~116 | =CH-COOH |

| ~115 | Ar-CH (meta to acrylic) |

| ~64 | -O-CH₂- |

| ~15 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate at the most downfield position, typically around 168 ppm.

-

Alkene Carbons (-CH=CH-): The two sp² hybridized carbons of the alkene will appear in the range of 115-145 ppm. The carbon attached to the aromatic ring (Ar-CH=) will be further downfield than the carbon adjacent to the carbonyl group (=CH-COOH).

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the ethoxy group (Ar-C-O) will be significantly downfield (~160 ppm). The remaining aromatic carbons will appear in the typical aromatic region (115-130 ppm).

-

Ethoxy Group Carbons (-O-CH₂-CH₃): The methylene carbon (-O-CH₂-) is expected around 64 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at approximately 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, alkene, aromatic ring, and ether functionalities.

Experimental Protocol: IR Spectroscopy

Rationale for Experimental Choices: For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique. This involves intimately mixing the sample with dry KBr powder and pressing it into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method avoids solvent interference and provides a high-quality spectrum of the solid-state sample.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

IR Spectrum Data and Interpretation

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic/Alkene |

| ~2980, ~2870 | C-H stretch | Aliphatic (Ethoxy) |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1625 | C=C stretch | Alkene |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1250, ~1040 | C-O stretch | Ether/Carboxylic Acid |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic and vinylic C-H stretching vibrations. The peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the ethoxy group.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the conjugated carboxylic acid.

-

C=C Stretches: The alkene C=C stretch is expected around 1625 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1510 cm⁻¹.

-

C-O Stretches: Strong bands in the fingerprint region, particularly around 1250 cm⁻¹ (asymmetric C-O-C stretch of the aryl ether) and 1040 cm⁻¹ (symmetric C-O-C stretch), confirm the presence of the ethoxy group. The C-O stretch of the carboxylic acid also contributes in this region.

-

=C-H Bend: A strong out-of-plane bending vibration around 980 cm⁻¹ is characteristic of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices: Electron Ionization (EI) is a classic and robust ionization technique for relatively small, volatile organic molecules like this compound. It involves bombarding the sample with high-energy electrons (typically 70 eV), which causes ionization and characteristic fragmentation. This "hard" ionization technique is highly reproducible and generates a fingerprint-like mass spectrum that can be compared to spectral libraries.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrum Data and Interpretation

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[1]

Key Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | 100 | [M]⁺• (Molecular Ion) |

| 164 | ~80 | [M - CO]⁺• or [M - C₂H₄]⁺• |

| 147 | ~95 | [M - OCH₂CH₃]⁺ |

| 119 | ~60 | [M - COOH - C₂H₄]⁺ |

M [label="[C₁₁H₁₂O₃]⁺•\nm/z = 192"]; F1 [label="[C₁₀H₁₂O₂]⁺•\nm/z = 164"]; F2 [label="[C₉H₇O₂]⁺\nm/z = 147"]; F3 [label="[C₈H₇O]⁺\nm/z = 119"];

M -> F1 [label="- CO or - C₂H₄"]; M -> F2 [label="- •OCH₂CH₃"]; F1 -> F3 [label="- COOH"];

}

Caption: Proposed EI Mass Spectrometry Fragmentation of this compoundInterpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺•): The peak at m/z 192 corresponds to the molecular weight of this compound (C₁₁H₁₂O₃), confirming its elemental composition. This is the base peak, indicating its relative stability under EI conditions.

-

Fragment at m/z 164: This significant peak likely arises from the loss of either a neutral molecule of carbon monoxide (CO) from the carboxylic acid group or the loss of ethene (C₂H₄) from the ethoxy group.

-

Fragment at m/z 147: This intense peak corresponds to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

-

Fragment at m/z 119: This fragment can be formed by the subsequent loss of a carboxyl radical (•COOH) from the fragment at m/z 164 (after the loss of ethene).

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of this compound. ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the carbon-hydrogen framework and the stereochemistry of the molecule. IR spectroscopy identifies the key functional groups, including the carboxylic acid, alkene, aromatic ring, and ether moieties. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, which further corroborates the proposed structure. This in-depth spectroscopic guide serves as a crucial reference for researchers and professionals, ensuring the accurate identification and quality control of this compound in scientific and industrial applications.

References

Introduction: Understanding the Molecular Landscape of 4-Ethoxycinnamic Acid

An In-Depth Technical Guide to the Solubility and Stability of 4-Ethoxycinnamic Acid

This compound (4-ECA) is an aromatic carboxylic acid belonging to the phenylpropanoid family. Its structure, characterized by a benzene ring substituted with an ethoxy group and an acrylic acid side chain, imparts a unique combination of lipophilicity and acidic functionality. This molecular architecture makes it a valuable intermediate in organic synthesis and a scaffold for the development of novel bioactive compounds.[1] Derivatives of cinnamic acid are widely explored for their potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3]

A thorough understanding of the solubility and stability of 4-ECA is a critical prerequisite for its effective utilization in any research or development setting. These fundamental physicochemical properties govern everything from reaction kinetics and purification strategies to formulation design and shelf-life determination. This guide provides a comprehensive examination of these characteristics, grounded in established chemical principles and supported by actionable experimental protocols.

The Solubility Profile of this compound

Solubility is a thermodynamic equilibrium, representing the maximum amount of a solute that can dissolve in a given solvent at a specific temperature and pressure. For 4-ECA, solubility is dictated by the interplay between its crystalline structure and its interactions with the solvent at a molecular level.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The 4-ECA molecule possesses distinct polar and non-polar regions:

-

Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Moderately Polar Moieties: The ethoxy group (-OCH₂CH₃) and the conjugated π-system of the benzene ring and double bond contribute to the molecule's overall polarizability.

-

Non-Polar Moieties: The phenyl ring and the ethyl portion of the ethoxy group are inherently non-polar (lipophilic).

Therefore, 4-ECA is expected to exhibit favorable solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (ethanol, methanol) and solvents with high polarity like dimethyl sulfoxide (DMSO).[5][6][7] Conversely, its solubility will be limited in non-polar solvents like hexane, which cannot effectively solvate the polar carboxylic acid group.[8]

The Critical Role of pH: As a carboxylic acid with a predicted pKa similar to related structures (around 4.4-4.6), the aqueous solubility of 4-ECA is highly dependent on pH.[9][10]

-

At pH < pKa: The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar, resulting in low aqueous solubility.

-

At pH > pKa: The molecule deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in aqueous solubility.

Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH 3.0) | Polar, Protic | Very Low | The carboxylic acid is protonated and the molecule is largely non-polar.[11][12] |

| Water (pH 7.4) | Polar, Protic | Moderate to High | The carboxylic acid is deprotonated to the more soluble carboxylate salt. |

| Methanol / Ethanol | Polar, Protic | Soluble to Highly Soluble | Alcohols can effectively form hydrogen bonds with the carboxylic acid group.[5][6] |

| Acetone | Polar, Aprotic | Soluble | The polar carbonyl group interacts favorably with the solute.[11] |

| Ethyl Acetate | Moderately Polar | Soluble | A good balance of polarity for solvating both molecular features.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Highly Soluble | A highly polar solvent capable of disrupting the crystal lattice and solvating the molecule.[7] |

| Hexane / Toluene | Non-Polar | Insoluble to Sparingly Soluble | Insufficient polarity to overcome the solute-solute interactions in the crystal lattice.[8][11] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the gold-standard isothermal shake-flask method for accurately determining equilibrium solubility. The causality behind this method is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of solid 4-ECA to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

-

Dilution: Immediately dilute the collected sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of 4-ECA.[13][14]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

The Stability Profile of this compound

Stability testing is the systematic evaluation of an active substance's ability to maintain its quality, purity, and potency over time under the influence of various environmental factors.[][16] For 4-ECA, potential degradation pathways include hydrolysis, oxidation, and photodegradation.

Theoretical Framework: Potential Degradation Pathways

-

Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions combined with high temperatures could potentially affect the molecule, although this is less common for the cinnamic acid structure itself compared to its esters.

-

Oxidative Degradation: The electron-rich aromatic ring and the double bond are susceptible to oxidation. The presence of peroxides, metal ions, or exposure to atmospheric oxygen, especially under heat or light, can initiate oxidative degradation.

-

Photodegradation: Cinnamic acid and its derivatives are well-known to absorb UV radiation.[6] This absorption can lead to two primary photochemical reactions:

-

cis-trans Isomerization: The thermodynamically stable trans isomer can convert to the cis isomer upon UV exposure, potentially altering its physical and biological properties.[17]

-

[2+2] Cycloaddition: In the solid state or in concentrated solutions, photodimerization can occur to form cyclobutane derivatives like truxillic or truxinic acids.[17]

-

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[18] This data is essential for developing stability-indicating analytical methods.

Representative Forced Degradation Conditions and Expected Outcomes:

| Condition | Reagents & Conditions | Expected Stability Outcome for 4-ECA |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Likely Stable |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential for some degradation |

| Oxidation | 3% H₂O₂, RT, 24h | Potential for degradation |

| Thermal Stress | Solid state, 80 °C, 48h | Likely Stable |

| Photostability | Solid & Solution, ICH Q1B conditions (UV/Vis light) | Degradation expected |

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

This protocol outlines a comprehensive approach to stability testing, aligning with ICH guidelines.[19][20] The purpose of a stability program is to provide evidence on how the quality of a substance varies with time under the influence of temperature, humidity, and light.[16][20]

Methodology:

-

Forced Degradation:

-

Prepare solutions of 4-ECA (e.g., 1 mg/mL) in the stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for control).

-

Expose solid and solution samples to thermal and photolytic stress as defined in the table above.

-

At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.

-

-

Long-Term Stability Study:

-

Package the 4-ECA solid in containers that simulate the proposed storage and distribution packaging.[16]

-

Place the samples in stability chambers under long-term conditions (e.g., 25 °C / 60% RH).

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[16]

-

Test the samples for critical quality attributes, including appearance, assay (purity), and degradation products.

-

-

Accelerated Stability Study:

-

Store samples under accelerated conditions (e.g., 40 °C / 75% RH).[18]

-

Pull samples at specified time points (e.g., 0, 3, and 6 months).[20]

-

Analyze as in the long-term study. These results help predict the long-term stability profile and evaluate the effect of short-term excursions outside labeled storage conditions.[18][19]

-

Practical Recommendations for Handling and Storage

Based on the anticipated solubility and stability profiles, the following recommendations are provided for laboratory professionals:

-

Solvent Selection: For synthetic reactions or analytical standard preparation, use polar organic solvents like ethanol or DMSO. For aqueous formulations, buffering the solution to a pH above 6.0 will be necessary to achieve significant solubility.

-

Storage: 4-ECA should be stored in well-sealed containers, protected from light, in a cool, dry place.[6] This precaution minimizes the risk of photodegradation and potential oxidative degradation.

-

Formulation Considerations: When formulating solutions, especially for biological assays, the use of amber vials or light-protective packaging is critical. The potential for cis-trans isomerization upon light exposure could lead to variability in experimental results.

Conclusion

This compound is a compound with solubility characteristics dominated by its carboxylic acid functionality and aromatic nature. Its solubility is tunable with pH in aqueous systems and generally favorable in polar organic solvents. The primary stability concern is photodegradation, which can lead to isomerization and dimerization. A comprehensive understanding and experimental verification of these properties, using the protocols outlined in this guide, are essential for ensuring the accuracy, reproducibility, and success of research and development endeavors involving this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-METHOXYCINNAMIC ACID CAS#: 943-89-5 [m.chemicalbook.com]

- 6. trans-4-Methoxycinnamic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. gmpsop.com [gmpsop.com]

- 19. edaegypt.gov.eg [edaegypt.gov.eg]

- 20. database.ich.org [database.ich.org]

Introduction: The Case for 4-Ethoxycinnamic Acid and its Analogue

An In-Depth Technical Guide to the Potential Biological Activities of 4-Alkoxycinnamic Acids: A Case Study of 4-Methoxycinnamic Acid as a Proxy for 4-Ethoxycinnamic Acid

Abstract: Cinnamic acids and their derivatives represent a class of phenolic compounds with significant therapeutic potential. While research into this compound is nascent, its structural analogue, 4-Methoxycinnamic acid (p-MCA), has been extensively studied, revealing a broad spectrum of biological activities. This guide synthesizes the current understanding of p-MCA's pharmacological effects, presenting it as a predictive model for the potential activities of this compound. We will delve into the anticancer, anti-inflammatory, antimicrobial, hepatoprotective, and neuroprotective mechanisms of p-MCA, providing detailed experimental protocols and pathway diagrams for researchers in drug discovery and development.

This compound belongs to the family of hydroxycinnamic acids, which are naturally occurring phenolic compounds. While direct research on the biological activities of this compound is currently limited, preliminary studies have shown its potential. For instance, 4-Ethoxybenzoic acid, a related compound, has demonstrated anti-biofilm activity against Staphylococcus aureus, inhibiting biofilm formation by up to 87% and acting synergistically with vancomycin.[1] This finding suggests that the ethoxy moiety may confer valuable pharmacological properties.

Given the scarcity of data on the ethoxy derivative, this guide will focus on its close structural analogue, 4-Methoxycinnamic acid (p-MCA) , as a well-researched proxy.[2][3][4] p-MCA is a naturally occurring phenylpropanoid found in various plants, including coffee, peanuts, and rice bran.[2][3] It has demonstrated a remarkable range of therapeutic properties, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, hepatoprotective, and neuroprotective activities.[2][3][4][5][6] By examining the extensive data on p-MCA, we can hypothesize and guide future research into the potential therapeutic applications of this compound.

Anticancer and Chemopreventive Activities

p-MCA has shown significant promise as both a chemopreventive and a direct anticancer agent. Its mechanisms are multifaceted, primarily revolving around the induction of apoptosis and the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

In vitro studies have demonstrated that p-MCA can induce apoptosis in human colon adenocarcinoma cell lines (HCT-116).[7] The proposed mechanism involves the intrinsic mitochondrial pathway. Gunasekaran et al. confirmed that p-MCA treatment leads to an increase in the activity of caspase-3 and caspase-9, which are critical executioner and initiator caspases, respectively.[3] This activation is coupled with the release of cytochrome C from the mitochondria into the cytosol, a hallmark of mitochondrial-mediated apoptosis.[3] Furthermore, studies on a related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), showed that it induces apoptosis in breast cancer cells by increasing the pro-apoptotic protein Bax and the Bax/Bcl-2 ratio, independent of p53 status.[8]

Diagram: Mitochondrial Apoptosis Pathway Induced by p-MCA

Caption: p-MCA induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is fundamental for assessing the cytotoxic effects of compounds like p-MCA on cancer cell lines.

Objective: To determine the concentration-dependent effect of this compound or p-MCA on the viability of a selected cancer cell line (e.g., HCT-116).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., p-MCA) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Anti-inflammatory Activity

Chronic inflammation is a known driver of various diseases, including cancer.[9] p-MCA and other hydroxycinnamic acid derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, particularly the NF-κB pathway.[10]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response.[10] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, inducing the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

Studies have shown that hydroxycinnamic acid derivatives can inhibit LPS-induced NO production and the expression of iNOS and COX-2 in macrophages.[10] This is achieved by inhibiting the DNA-binding of NF-κB.[10] A recent study on 4-Methoxycinnamic acid in a fungal keratitis model further confirmed its anti-inflammatory role, demonstrating downregulation of IL-1β, TNF-α, and IL-6, with the mechanism linked to the Mincle signaling pathway.[5]

Diagram: Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for evaluating the anti-inflammatory effects of test compounds.

Antimicrobial and Anti-Biofilm Activity

p-MCA has demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[2][3][11] This makes it, and potentially this compound, an interesting candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Spectrum of Activity

p-MCA has shown inhibitory effects against various pathogens.[2]

-

Bacteria: It is active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Shigella sonnei).[2]

-

Fungi: It exhibits activity against fungi such as Aspergillus niger and Candida albicans.[2] A study on fungal keratitis found that p-MCA exerts its antifungal effect by inhibiting fungal cell wall synthesis and altering the permeability of the fungal cell membrane.[5]

Quantitative Antimicrobial Data for p-MCA

| Microorganism | Activity Metric | Value | Reference |

| Escherichia coli | MIC | 164 µM | [2] |

| Aspergillus niger | MIC | 50.4 µM | [2] |

| Candida albicans | MIC | 50.4 µM | [2] |

| Chromobacterium violaceum | Quorum Sensing Inhibition | 200 µg/mL | [2] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to quantify the antimicrobial potency of a compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or p-MCA against a specific bacterial or fungal strain.

Methodology:

-

Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hepatoprotective and Neuroprotective Effects

p-MCA has also been identified as a potent agent for protecting vital organs like the liver and brain.

-

Hepatoprotective Activity: In vitro tests on rat hepatocytes damaged by CCl₄ showed that p-MCA exhibits a protective effect comparable to silybin, a known hepatoprotective agent.[2] It was shown to protect against increases in plasma levels of liver enzymes like ALP, γ-GTP, and ALT.[2] The mechanism is suggested to be distinct from simple antioxidant activity, possibly involving anti-NF-κB and anti-5-lipooxygenase activities.[2]

-

Neuroprotective Activity: p-MCA has demonstrated the ability to protect cultured neuronal cells against glutamate-induced neurotoxicity.[3][12] Among several phenylpropanoids tested, p-MCA showed the highest potency in preserving cell viability, reaching 78% at a concentration of just 1 µM.[3]

Conclusion and Future Directions

4-Methoxycinnamic acid is a versatile natural compound with a wide array of well-documented biological activities, including anticancer, anti-inflammatory, antimicrobial, hepatoprotective, and neuroprotective effects. Its mechanisms of action often involve the modulation of fundamental cellular processes such as apoptosis and inflammatory signaling pathways.

The extensive research on p-MCA provides a strong rationale for investigating its structural analogue, this compound. The preliminary evidence of anti-biofilm activity from related compounds is encouraging.[1] Future research should focus on a systematic evaluation of this compound using the established protocols outlined in this guide. Direct comparative studies between the methoxy and ethoxy derivatives would be particularly insightful, potentially revealing how minor structural modifications influence bioavailability, target engagement, and overall therapeutic efficacy. Such studies are crucial for unlocking the full potential of this promising class of compounds in drug development.

References

- 1. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis [ouci.dntb.gov.ua]

- 8. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlasofscience.org [atlasofscience.org]

- 10. Anti-inflammatory effects of hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-methoxycinnamic acid, 830-09-1 [thegoodscentscompany.com]

The Strategic Utility of 4-Ethoxycinnamic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – January 3, 2026 – In the landscape of organic synthesis, the selection of a precursor is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 4-Ethoxycinnamic acid, a derivative of cinnamic acid, has emerged as a versatile and valuable building block for the synthesis of a wide array of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound as a precursor, detailing its synthesis, key reactions, and applications, with a focus on field-proven insights and methodologies.

Introduction: The Molecular Advantage of this compound

This compound (4-EtOCA) is a white to off-white crystalline solid. Its structure, featuring a reactive carboxylic acid moiety, a strategically positioned ethoxy group on the phenyl ring, and a conjugated double bond, offers a unique combination of reaction sites. The ethoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring and the conjugated system, impacting the molecule's reactivity and the properties of its derivatives. This guide will delve into the practical applications of this unique molecular architecture.

Physicochemical Properties of this compound: A Comparative Overview

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective utilization in synthesis. The following table summarizes the key properties of this compound, with data for the closely related 4-Methoxycinnamic acid provided for comparative context.

| Property | This compound | 4-Methoxycinnamic Acid | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ | N/A |

| Molecular Weight | 192.21 g/mol | 178.18 g/mol | N/A |

| Melting Point | 195-198 °C | 171-175 °C | [1][2][3][4] |

| Solubility | Soluble in ethanol, ethyl acetate | Soluble in dimethyl sulfoxide, methanol, ethanol, ethyl acetate | [1][2][4][5] |

| Appearance | White to off-white crystalline solid | White fine crystalline powder | [6] |

The Cornerstone Synthesis: Knoevenagel Condensation for this compound Production

The most efficient and widely adopted method for the synthesis of this compound is the Verley-Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of 4-ethoxybenzaldehyde with malonic acid, catalyzed by a base, typically pyridine, often with a co-catalyst such as β-alanine. The use of β-alanine has been shown to significantly enhance the conversion of the starting aldehyde.

The causality behind this choice of reaction lies in its high efficiency for aromatic aldehydes bearing electron-donating groups, such as the ethoxy substituent. The reaction proceeds through the formation of an enolate from malonic acid, which then undergoes a nucleophilic addition to the aldehyde. Subsequent dehydration and decarboxylation lead to the desired α,β-unsaturated carboxylic acid.

Caption: Knoevenagel condensation workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Verley-Doebner modification of the Knoevenagel condensation.

Materials:

-

4-Ethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

β-Alanine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxybenzaldehyde, malonic acid (1.5-2.5 equivalents), and pyridine.

-

Add a catalytic amount of β-alanine (e.g., 8 mol% relative to the aldehyde).

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated HCl to the cooled mixture until a white precipitate forms and the solution is acidic.

-

Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield fine, white crystals.

-

Dry the purified crystals under vacuum. The expected yield is typically high, often exceeding 85%.

A Versatile Precursor: Key Transformations of this compound

The synthetic utility of this compound stems from its three primary reactive sites: the carboxylic acid group, the α,β-unsaturated system, and the aromatic ring. This section details the most significant transformations, providing protocols and mechanistic insights.

Esterification: Accessing a Broad Spectrum of Derivatives